Direct DAST Fluorination for FGFR Building Blocks
The 4-bromo-2-indanol isomer uniquely enables a direct, high-yield deoxyfluorination with DAST to produce 4-bromo-2-fluoro-2,3-dihydro-1H-indene, a key intermediate in the synthesis of FGFR inhibitors as described in patent US20210106588A1 [1][2]. This reaction proceeds with a short reaction time of 0.5 hours in dichloromethane [1]. The 5-bromo-2-ol isomer would instead yield 5-bromo-2-fluoroindane, a regioisomer not described in the same patent class, and the 4-bromo-1-ol isomer would require a different synthetic strategy to introduce the fluorine atom, as the hydroxyl position dictates the site of fluorination.
| Evidence Dimension | Reaction pathway to 2-fluoroindane intermediate for FGFR inhibitors |
|---|---|
| Target Compound Data | Reacts with DAST in DCM, 0.5h, to give 4-bromo-2-fluoro-2,3-dihydro-1H-indene [1] |
| Comparator Or Baseline | 5-Bromo-2-ol isomer: yields 5-bromo-2-fluoroindane (not cited in FGFR inhibitor patents). 4-Bromo-1-ol isomer: cannot directly produce a 2-fluoro derivative via DAST. |
| Quantified Difference | Reaction time: 0.5 h for target compound; regiochemical outcome is exclusive to the 4-bromo-2-ol scaffold for this specific FGFR inhibitor intermediate. |
| Conditions | DAST, DCM, room temperature (implied), as per patent US20210106588A1 [2] |
Why This Matters
For procurement, selecting the 4-bromo-2-ol isomer eliminates an additional synthetic step and ensures the correct regioisomer is produced, which is critical for maintaining the structure-activity relationship (SAR) of the final FGFR inhibitor.
- [1] Molaid. (2025). 2-羟基-4-溴茚满 (125141-73-3) - Reaction with DAST. View Source
- [2] Incyte Corp. (2021). Bicyclic heterocycles as FGFR inhibitors. U.S. Patent No. US20210106588A1. View Source
